N-butyl-3-nitro-N-phenylbenzamide
Overview
Description
N-butyl-3-nitro-N-phenylbenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, along with a butyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-nitro-N-phenylbenzamide typically involves the nitration of N-butyl-N-phenylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent (e.g., ethanol or water).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-butyl-3-amino-N-phenylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
N-butyl-3-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-butyl-3-nitro-N-phenylbenzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-methyl-3-nitro-N-phenylbenzamide
- N-ethyl-3-nitro-N-phenylbenzamide
- N-butyl-4-nitro-N-phenylbenzamide
Uniqueness
N-butyl-3-nitro-N-phenylbenzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
N-butyl-3-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-12-18(15-9-5-4-6-10-15)17(20)14-8-7-11-16(13-14)19(21)22/h4-11,13H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMXKRCDDBPBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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